[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
Brand Name: Vulcanchem
CAS No.: 424788-94-3
VCID: VC20760115
InChI: InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3
SMILES: CN(CCCCC(=O)C1=CN=CC=C1)N=O
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

CAS No.: 424788-94-3

Cat. No.: VC20760115

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone - 424788-94-3

CAS No. 424788-94-3
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide
Standard InChI InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3
Standard InChI Key MVHAMSMJYGCRLP-UHFFFAOYSA-N
SMILES CN(CCCCC(=O)C1=CN=CC=C1)N=O
Canonical SMILES CN(CCCCC(=O)C1=CN=CC=C1)N=O

Overview of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, commonly referred to by its chemical formula C11_{11}
H15_{15}
N3_3
O2_2
, is a nitrosamine compound that has garnered attention due to its implications in cancer research, particularly as a tobacco-specific carcinogen. This compound is structurally related to other nitrosamines known for their carcinogenic properties, such as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .

Biological Significance

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is a potent carcinogen, primarily associated with tobacco products. Its role in the metabolic activation of tobacco-specific carcinogens has been extensively studied, revealing its contribution to lung cancer development. Research indicates that this compound undergoes metabolic activation leading to DNA damage, which is a critical step in the carcinogenic process .

Metabolism and Mechanism of Action

The metabolism of this compound involves several pathways:

  • Oxidative Pathways: These include α-hydroxylation and pyridine N-oxidation, which are crucial for its activation into more reactive species that can interact with DNA.

  • Inhibition Studies: Recent studies have shown that certain compounds can inhibit the metabolic pathways of this nitrosamine, potentially reducing its carcinogenic effects .

Research Findings

Recent research highlights the following findings regarding the compound:

  • Carcinogenicity: The compound has been shown to induce tumors in animal models, particularly in the lungs, reinforcing its classification as a carcinogen.

  • Inhibition of Metabolic Activation: Some studies have identified inhibitors that can significantly reduce the metabolism of this nitrosamine, offering potential therapeutic avenues for reducing cancer risk associated with tobacco use .

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